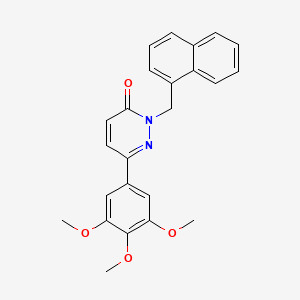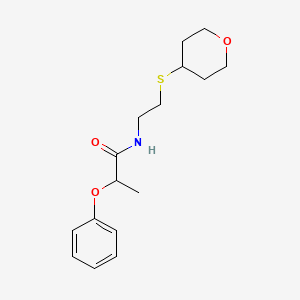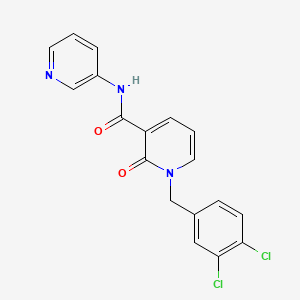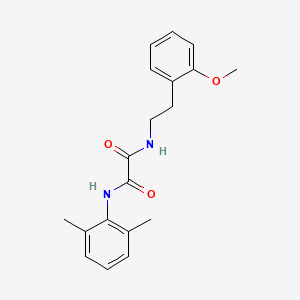![molecular formula C17H24N6 B2362432 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-86-8](/img/structure/B2362432.png)
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine-based molecules, which are known for their diverse biological activities. The synthesis method of this compound involves several steps, and it requires expertise in organic chemistry.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the inhibition of kinase activity. By inhibiting the activity of kinases such as PI3Kα, mTOR, and DNA-PK, this compound can disrupt the signaling pathways that promote cell growth and survival. This disruption can lead to the induction of apoptosis, which is the programmed cell death of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibitory activity against kinases. By inhibiting kinase activity, this compound can affect various cellular processes, such as cell growth, proliferation, and survival. These effects can lead to the induction of apoptosis, which is the programmed cell death of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine in lab experiments are primarily related to its potent inhibitory activity against kinases. This compound can be used to study the role of kinases in various cellular processes, such as cell growth, proliferation, and survival. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the research on 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. One potential direction is to explore its therapeutic potential for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is to investigate its potential as a tool compound for studying the role of kinases in various cellular processes. This compound can be used to develop new kinase inhibitors with improved efficacy and selectivity.
Synthesis Methods
The synthesis of 4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine involves the reaction of tert-butyl 4-amino-2,6-dimethylpyrimidine-5-carboxylate with 4-(2-chloroethyl)morpholine hydrochloride, followed by the reaction with 4-(2-methylpyrimidin-4-yl)piperazine. The final compound is obtained after several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
4-Tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several kinases, including PI3Kα, mTOR, and DNA-PK. These kinases are involved in various cellular processes, such as cell growth, proliferation, and survival, making them attractive targets for cancer therapy.
properties
IUPAC Name |
4-tert-butyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-18-6-5-15(21-13)22-7-9-23(10-8-22)16-11-14(17(2,3)4)19-12-20-16/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJFVZNSYQGYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC(=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2362350.png)
![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)
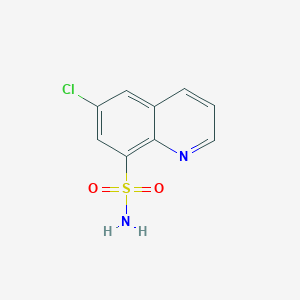
![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)
![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2362361.png)
![3-Methoxy-N-methyl-N-[[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2362362.png)
